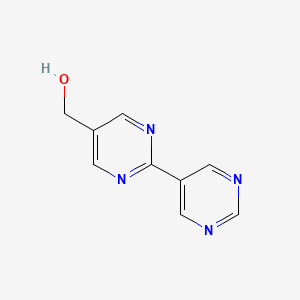

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol is a heterocyclic compound with the molecular formula C9H8N4O. It features a pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol typically involves the condensation of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with formaldehyde under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include:

Temperature: Reflux conditions

Solvent: Methanol or ethanol

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents).

Major Products Formed

Oxidation: Formation of (2-Pyrimidin-5-ylpyrimidin-5-yl)carboxylic acid.

Reduction: Formation of (2-Pyrimidin-5-ylpyrimidin-5-yl)amine.

Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing pyrimidine structures can inhibit the growth of various bacteria and fungi, including:

| Compound | Target Organism | Inhibition (%) |

|---|---|---|

| Compound A | E. coli | 65% at 250 µM |

| Compound B | S. aureus | 67% at 250 µM |

These findings suggest that (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol may have potential as an antimicrobial agent, particularly against Gram-negative and Gram-positive bacteria.

Antiviral Properties

The antiviral potential of pyrimidine derivatives has also been explored. Compounds similar to this compound have shown effectiveness against viruses such as Zika virus and Dengue virus, with effective concentrations (EC50) reported as low as 1.4 μM for certain analogs . This positions the compound as a candidate for further antiviral drug development.

Anticancer Research

Pyrimidines have been extensively studied for their anticancer properties. Research has demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- DNA Intercalation : Affecting gene expression and replication.

- Enzyme Inhibition : Targeting specific metabolic pathways crucial for cancer cell survival.

Pharmaceutical Development

Pyrimidine-based compounds like this compound are being investigated for their roles in drug development across several therapeutic areas:

| Therapeutic Area | Examples of Applications |

|---|---|

| Anti-infectives | Development of new antibiotics |

| Oncology | Chemotherapeutic agents |

| Neurology | Treatments for neurological disorders |

The versatility of pyrimidines allows researchers to explore their use in treating complex diseases previously deemed difficult to manage.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against common pathogens. The study utilized a range of concentrations to determine the minimum inhibitory concentration (MIC) and observed significant activity against both E. coli and S. aureus, reinforcing the compound's potential in clinical applications .

Case Study: Antiviral Activity Against Zika Virus

In another study focusing on antiviral applications, researchers tested a series of pyrimidine derivatives for their ability to inhibit Zika virus replication in vitro. The results indicated that specific substitutions on the pyrimidine ring enhanced antiviral activity, suggesting that structural modifications could optimize efficacy against viral targets .

Wirkmechanismus

The mechanism of action of

Biologische Aktivität

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the presence of two pyrimidine rings connected by a methanol group. Its molecular formula is C10H10N4O, and it possesses a unique structure that may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that target cyclin-dependent kinases (CDKs) and other critical enzymes in cancer pathways .

- Receptor Modulation : It might interact with various receptors on cell surfaces, altering cellular signaling pathways that can lead to apoptosis in cancer cells .

- DNA Interaction : The compound may intercalate into DNA, influencing gene expression and replication processes, which is a common mechanism for many pyrimidine-based drugs .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines, including:

These results indicate that the compound has a promising profile as an anticancer agent.

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown potential anti-inflammatory activity. In vivo studies indicated that it could significantly reduce inflammation in animal models, evidenced by:

These findings suggest that the compound may be useful in treating inflammatory conditions.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed through increased caspase activity .

- Mechanistic Insights : Another study investigated the compound's interaction with CDK9, revealing that it effectively inhibits RNA polymerase II transcription, leading to reduced levels of anti-apoptotic proteins like Mcl-1 in cancer cells .

Eigenschaften

IUPAC Name |

(2-pyrimidin-5-ylpyrimidin-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-5-7-1-12-9(13-2-7)8-3-10-6-11-4-8/h1-4,6,14H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTZDMAOEMEUKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C2=CN=CN=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934638-95-5 |

Source

|

| Record name | [2-(pyrimidin-5-yl)pyrimidin-5-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.